

# Molecular weight of 4-Chlorobenzhydrol 218.68 g/mol

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 4-Chlorobenzhydrol

Cat. No.: B192747

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An In-Depth Technical Guide to **4-Chlorobenzhydrol**

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**4-Chlorobenzhydrol**, with a molecular weight of 218.68 g/mol, is a diarylmethane compound that serves as a critical intermediate in organic and medicinal chemistry.[1][2] This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis, and its significant applications, particularly as a precursor in the synthesis of second-generation antihistamines like Cetirizine.[3][4][5] Furthermore, this document elucidates the biochemical pathways associated with its pharmacologically active derivatives and outlines essential safety and handling procedures. All quantitative data is presented in structured tables, and key processes are visualized using logical diagrams to facilitate understanding.

## Chemical and Physical Properties

**4-Chlorobenzhydrol** is a white crystalline powder at room temperature.[2] It is generally insoluble in water but shows good solubility in various organic solvents.[6]

Property	Value	Reference(s)
Molecular Formula	C <sub>13</sub> H <sub>11</sub> ClO	[1]
Molecular Weight	218.68 g/mol	[1]
Appearance	White to off-white crystalline powder	[2][6]
Melting Point	58-60 °C	
Boiling Point	150-151 °C at 2.6 mm Hg	[7]
CAS Number	119-56-2	
IUPAC Name	(4-chlorophenyl) (phenyl)methanol	[1]
Water Solubility	Insoluble	[7]
SMILES	<chem>OC(c1ccccc1)c2ccc(Cl)cc2</chem>	
InChI Key	AJYOOHCNOXWTKJ- UHFFFAOYSA-N	

## Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of **4-Chlorobenzhydrol**.

- <sup>1</sup>H NMR: Spectra available in databases like ChemicalBook and PubChem confirm the proton environments.[1][8] Key signals include a broad singlet for the hydroxyl proton, a singlet for the benzyhydrylic proton, and multiplets for the aromatic protons.
- <sup>13</sup>C NMR: The carbon spectrum shows distinct signals for the two aromatic rings and the benzyhydrylic carbon.[9]
- Infrared (IR) Spectroscopy: The IR spectrum displays a characteristic broad peak for the O-H stretch of the alcohol group and peaks corresponding to C-H and C=C aromatic stretches. [10][11]

- Mass Spectrometry (MS): The mass spectrum shows the molecular ion peak ( $m/z$ ) at approximately 218, corresponding to the molecular weight.[\[1\]](#)[\[9\]](#)

## Synthesis and Experimental Protocols

The most common laboratory synthesis of **4-Chlorobenzhydrol** involves the reduction of 4-chlorobenzophenone.

### Protocol 1: Reduction of 4-Chlorobenzophenone

This protocol details the synthesis of **4-Chlorobenzhydrol** via the reduction of 4-chlorobenzophenone using sodium borohydride ( $\text{NaBH}_4$ ).[\[2\]](#)

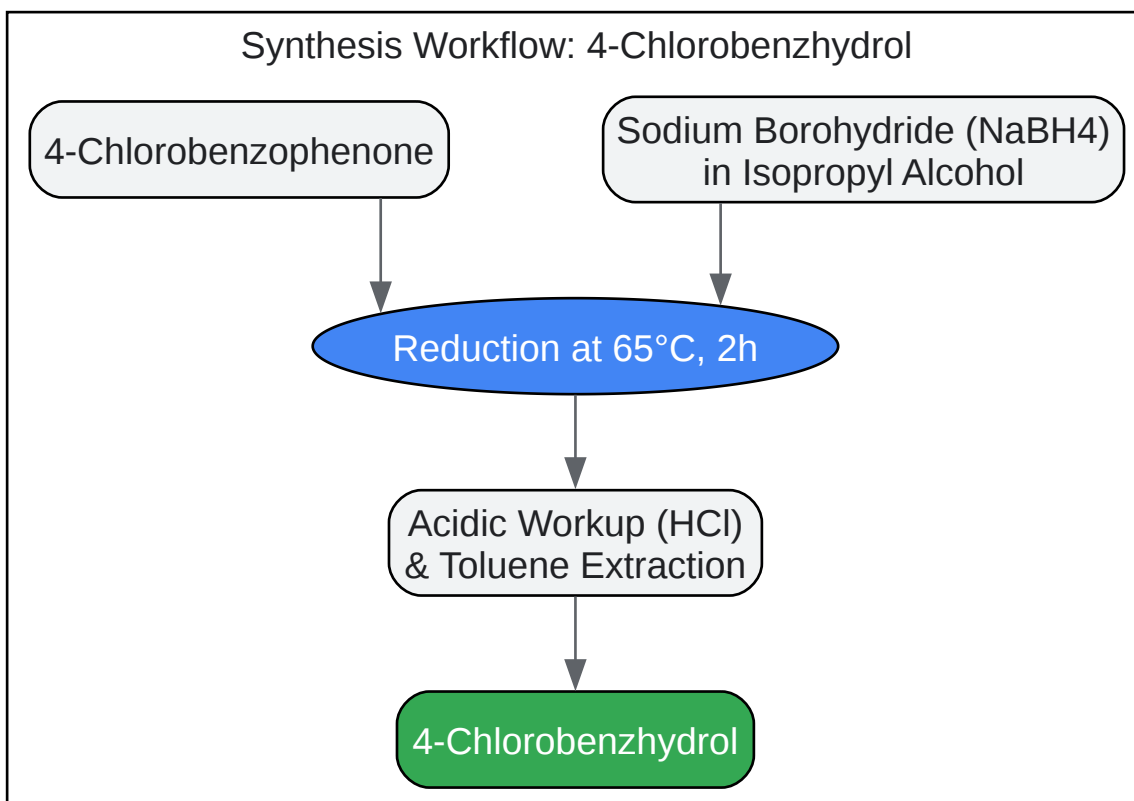
Materials:

- 4-Chlorobenzophenone
- Isopropyl alcohol (IPA)
- Sodium borohydride ( $\text{NaBH}_4$ )
- Hydrochloric acid (HCl), concentrated
- Toluene
- Water

Procedure:

- Dissolve 5.0 g (0.023 mol) of 4-chlorobenzophenone in 15 mL of isopropyl alcohol in a suitable reaction flask.
- Heat the solution to 50°C with stirring.
- Carefully add 0.265 g (0.007 mol) of sodium borohydride in portions, maintaining the reaction temperature at 65°C.
- Continue stirring at 65°C for 2 hours to ensure the reaction goes to completion.

- After 2 hours, distill off approximately 90% of the isopropyl alcohol.
- Cool the resulting solution and acidify by adding a dilute HCl solution (prepared by mixing 5 mL of concentrated HCl with 20 mL of water).
- Extract the product into 15 mL of toluene.
- Wash the toluene extract with water until the pH of the aqueous layer is neutral (pH 7).
- The resulting toluene solution contains **4-Chlorobenzhydrol**, which can be isolated by evaporating the solvent or used directly for subsequent reactions. The product can be purified by recrystallization to yield a white solid with a melting point of 58-60°C.[2]



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Synthesis of **4-Chlorobenzhydrol** from 4-Chlorobenzophenone.

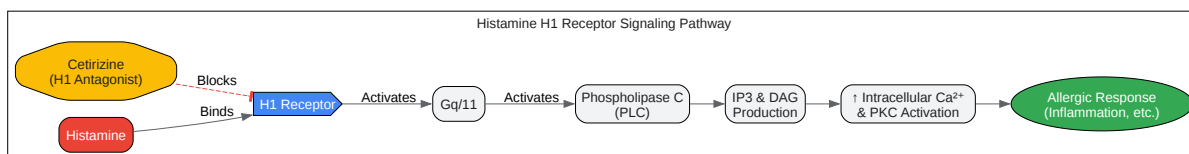
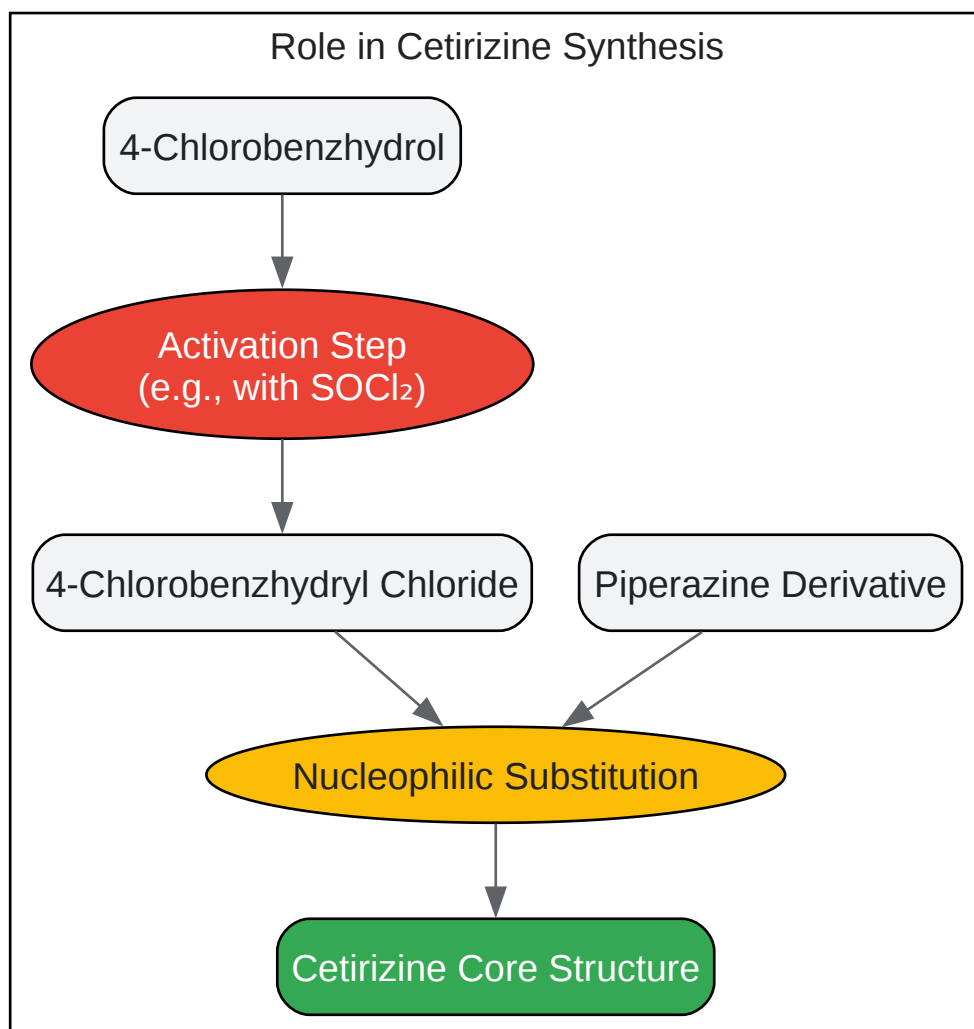
## Applications in Drug Development

**4-Chlorobenzhydrol** is a valuable building block in the pharmaceutical industry, primarily as an intermediate for antihistamines.[4][6]

## Precursor for Cetirizine Synthesis

Cetirizine, a potent second-generation H<sub>1</sub>-antihistamine, is synthesized using **4-Chlorobenzhydrol** as a key starting material. The synthesis involves converting the hydroxyl group of **4-Chlorobenzhydrol** into a better leaving group (e.g., chloride) to facilitate nucleophilic substitution by a piperazine derivative.[3][5]

The initial step in this multi-step synthesis is the conversion of **4-Chlorobenzhydrol** to 4-chlorobenzhydryl chloride, typically using a chlorinating agent like thionyl chloride (SOCl<sub>2</sub>).<sup>[5]</sup> This activated intermediate is then reacted with the appropriate piperazine derivative to construct the core structure of Cetirizine.[3][5]



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- To cite this document: BenchChem. [Molecular weight of 4-Chlorobenzhydrol 218.68 g/mol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b192747#molecular-weight-of-4-chlorobenzhydrol-218-68-g-mol]

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